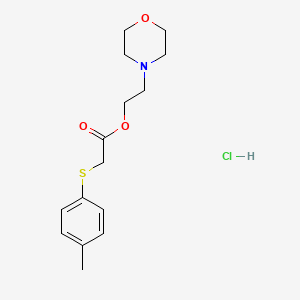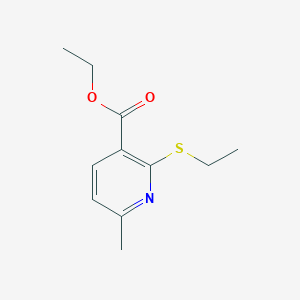![molecular formula C14H14Si B14668226 1,1-Dimethyl-1H-naphtho[1,8-bc]siline CAS No. 50535-78-9](/img/structure/B14668226.png)
1,1-Dimethyl-1H-naphtho[1,8-bc]siline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1H-naphtho[1,8-bc]siline is a complex organic compound belonging to the class of naphthosilines These compounds are characterized by their unique structural framework, which includes a naphthalene ring fused with a siline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1H-naphtho[1,8-bc]siline typically involves the cycloaddition of alkynyl(8-alkynyl-1-naphthyl)silanes with internal alkynes. This reaction is catalyzed by rhodium, and high chemoselectivity can be achieved by employing specific ligands such as P(2-MeOC6H4)3 . The reaction conditions are optimized to ensure efficient formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the starting materials to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1H-naphtho[1,8-bc]siline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro-naphthosilines.
Scientific Research Applications
1,1-Dimethyl-1H-naphtho[1,8-bc]siline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a ligand in catalysis.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1H-naphtho[1,8-bc]siline involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the cyclooxygenase (COX) enzyme, which plays a key role in the biosynthesis of prostaglandins . Additionally, its potential anti-cancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-naphtho[1,2-e][1,3]oxazine: This compound shares a similar naphthalene-based structure but differs in its functional groups and reactivity.
1,8-Diacetylnaphthalene: This compound undergoes photochemical reactions similar to 1,1-Dimethyl-1H-naphtho[1,8-bc]siline but has different applications and properties.
Uniqueness
1,1-Dimethyl-1H-n
Properties
CAS No. |
50535-78-9 |
|---|---|
Molecular Formula |
C14H14Si |
Molecular Weight |
210.35 g/mol |
IUPAC Name |
2,2-dimethyl-2-silatricyclo[7.3.1.05,13]trideca-1(12),3,5,7,9(13),10-hexaene |
InChI |
InChI=1S/C14H14Si/c1-15(2)10-9-12-6-3-5-11-7-4-8-13(15)14(11)12/h3-10H,1-2H3 |
InChI Key |
XXMNDGRCRCSZDP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C=CC2=CC=CC3=C2C1=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)
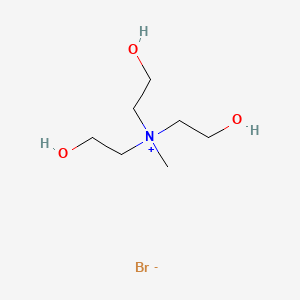
![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
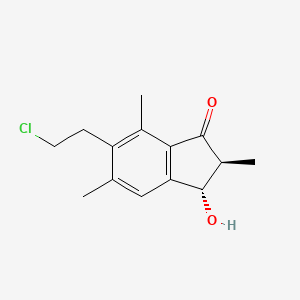
![1-Methylspiro[2.6]nonane](/img/structure/B14668182.png)
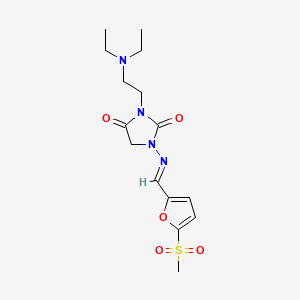
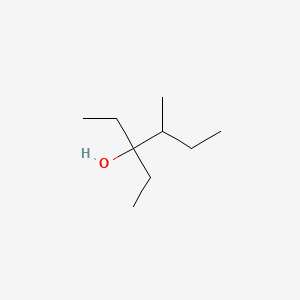
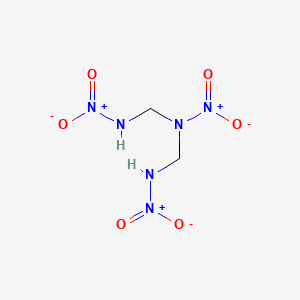
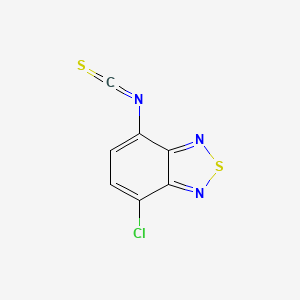
![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
